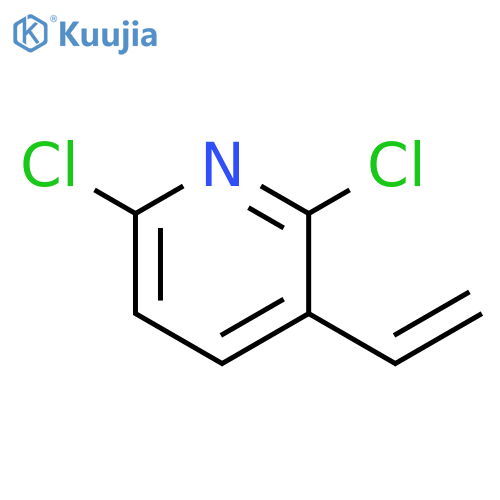Cas no 412028-39-8 (2,6-dichloro-3-ethenylpyridine)

412028-39-8 structure
商品名:2,6-dichloro-3-ethenylpyridine
CAS番号:412028-39-8
MF:C7H5Cl2N
メガワット:174.027299642563
MDL:MFCD18258908
CID:5227108
PubChem ID:90062240
2,6-dichloro-3-ethenylpyridine 化学的及び物理的性質
名前と識別子
-
- 2,6-dichloro-3-ethenylpyridine
-
- MDL: MFCD18258908
- インチ: 1S/C7H5Cl2N/c1-2-5-3-4-6(8)10-7(5)9/h2-4H,1H2
- InChIKey: BUQNJBNZWHYJDU-UHFFFAOYSA-N
- ほほえんだ: C1(Cl)=NC(Cl)=CC=C1C=C
2,6-dichloro-3-ethenylpyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM467234-500mg |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95%+ | 500mg |
$1038 | 2023-03-10 | |
| Chemenu | CM467234-1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95%+ | 1g |
$1322 | 2023-03-10 | |
| Enamine | EN300-1984554-2.5g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 2.5g |
$2605.0 | 2023-09-16 | |
| Enamine | EN300-1984554-0.1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.1g |
$461.0 | 2023-09-16 | |
| Enamine | EN300-1984554-0.05g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.05g |
$309.0 | 2023-09-16 | |
| Enamine | EN300-1984554-0.5g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.5g |
$1037.0 | 2023-09-16 | |
| Enamine | EN300-1984554-0.25g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 0.25g |
$659.0 | 2023-09-16 | |
| Enamine | EN300-1984554-1g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 1g |
$1329.0 | 2023-09-16 | |
| 1PlusChem | 1P01JQYW-50mg |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 50mg |
$444.00 | 2024-05-02 | |
| 1PlusChem | 1P01JQYW-10g |
2,6-dichloro-3-ethenylpyridine |
412028-39-8 | 95% | 10g |
$7122.00 | 2024-05-02 |
2,6-dichloro-3-ethenylpyridine 関連文献
-
Chien-Chung Peng,Chiung Wen Kuo,Di-Yen Chueh,Hsiao-Mei Wu,Yuan-Hsuan Liu,Peilin Chen RSC Adv., 2018,8, 30320-30329
-
Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254
-
Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387
-
Wei Chen,Lin-xin Zhong,Xin-wen Peng,Kun Wang,Zhi-feng Chen Catal. Sci. Technol., 2014,4, 1426-1435
-
Min-Ji Kim,Myoung-Seon Gong Analyst, 2012,137, 1487-1494
412028-39-8 (2,6-dichloro-3-ethenylpyridine) 関連製品
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)
- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 156121-15-2(2-(Methoxymethyl)morpholine)
- 1904018-26-3(1-[1-(naphthalene-1-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量
